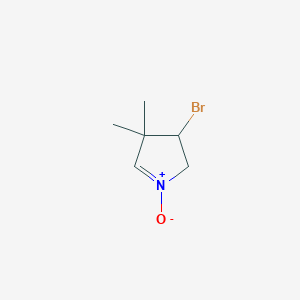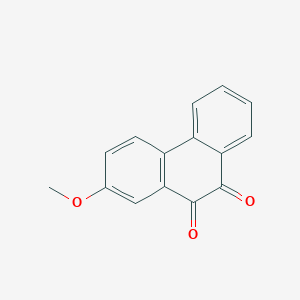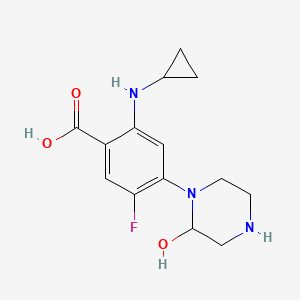
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclopropylamino group, a fluorine atom, and a hydroxypiperazinyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core, followed by the introduction of the cyclopropylamino and hydroxypiperazinyl groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product.
Ring opening of aziridines: This involves the reaction of aziridines with N-nucleophiles to form the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biological processes. Molecular docking studies have shown that the compound can bind to active sites of target proteins, inhibiting their activity and affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: These compounds share the piperazine ring structure and exhibit similar biological activities.
Fluorinated benzoic acids: Compounds with a fluorine atom attached to a benzoic acid core have comparable chemical properties and reactivity.
Uniqueness
2-(Cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid is unique due to the combination of its cyclopropylamino, fluorine, and hydroxypiperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
918800-07-4 |
|---|---|
Formule moléculaire |
C14H18FN3O3 |
Poids moléculaire |
295.31 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-5-fluoro-4-(2-hydroxypiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H18FN3O3/c15-10-5-9(14(20)21)11(17-8-1-2-8)6-12(10)18-4-3-16-7-13(18)19/h5-6,8,13,16-17,19H,1-4,7H2,(H,20,21) |
Clé InChI |
MROAWUOFFVXUED-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC(=C(C=C2C(=O)O)F)N3CCNCC3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
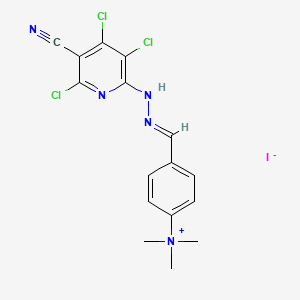
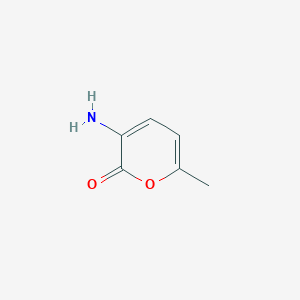
![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)
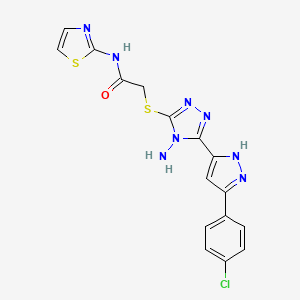
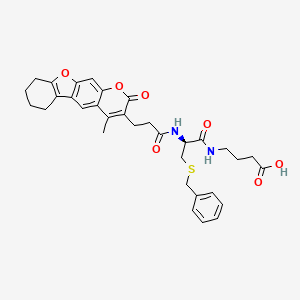
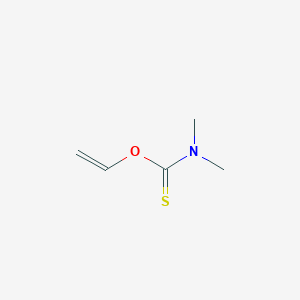
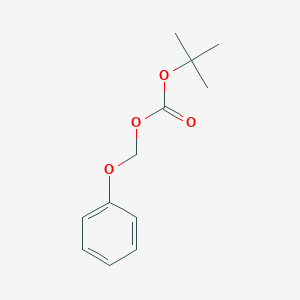
![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)
